D-ribulose 1-phosphate

Description

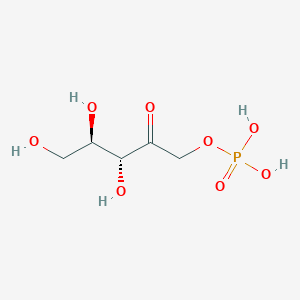

D-Ribulose 1-phosphate (C₅H₉O₈P²⁻, molecular mass 228.09 g/mol) is a phosphorylated pentose sugar derivative critical in microbial and plant metabolic pathways . Structurally, it features a ketose backbone with a phosphate group at the C1 position (1-O-phosphonato-D-ribulose) . This compound serves as a key intermediate in alternative pentose utilization pathways, particularly in engineered microbial systems for bioindustrial applications. For example, in Escherichia coli, this compound is synthesized via the phosphorylation of D-ribulose by fuculokinase (FucK) and subsequently cleaved by this compound aldolase (FucA or FucD) into glycolaldehyde and dihydroxyacetone phosphate (DHAP) . Glycolaldehyde is then converted to ethylene glycol (EG), a valuable industrial chemical, with engineered strains achieving yields of 40 g/L EG in fed-batch fermentations . This compound also intersects with sulfur salvage pathways in organisms like Rhodospirillum rubrum, where RuBisCO-like proteins (RLPs) catalyze isomerization reactions involving methylthio-substituted derivatives .

Properties

CAS No. |

63323-91-1 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m1/s1 |

InChI Key |

NBOCCPQHBPGYCX-NQXXGFSBSA-N |

SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions Involving D-Ribulose 1-Phosphate

This compound undergoes various chemical transformations, which can be categorized into several key reactions:

Isomerization Reactions

This compound can be converted into D-ribulose 5-phosphate through isomerization reactions catalyzed by specific enzymes such as ribose-5-phosphate isomerase. This reaction is essential for the interconversion of sugar phosphates within the pentose phosphate pathway.

Dephosphorylation

This compound can also undergo dephosphorylation to yield ribulose, which can subsequently enter other metabolic pathways. The enzyme ribulokinase catalyzes this reaction, facilitating the conversion of ribulose to ribulose-5-phosphate.

Phosphorylation

Conversely, D-ribulose can be phosphorylated back to this compound through the action of ribulokinase, emphasizing the reversible nature of these biochemical pathways.

Carboxylation and Decarboxylation

In photosynthetic organisms, D-ribulose 1,5-bisphosphate carboxylase/oxygenase (RuBisCO) utilizes this compound in carboxylation reactions that are critical for carbon fixation during photosynthesis. The carboxylation of D-ribulose 1,5-bisphosphate leads to the formation of two molecules of 3-phosphoglycerate.

Biochemical Pathways

This compound is involved in several important biochemical pathways:

-

Pentose Phosphate Pathway : It plays a role in generating NADPH and ribose-5-phosphate for nucleotide synthesis.

-

Nucleotide Salvage Pathway : this compound acts as a substrate for purine nucleoside phosphorylases, facilitating the salvage of nucleotides from nucleosides.

Thermodynamics and Kinetics

The thermodynamic properties of reactions involving this compound indicate that certain transformations are energetically favorable under physiological conditions. For instance, the phosphorylation reaction has been shown to have a negative free energy change (), making it spontaneous in specific environments such as microdroplets .

Table 1: Thermodynamic Data for Reactions Involving this compound

| Reaction | (kcal/mol) | Enzyme Involved |

|---|---|---|

| D-Ribulose + Phosphate → this compound | -1.1 | Ribulokinase |

| This compound → Ribulose + Pi | +0.73 | Unknown |

| This compound + CO₂ → 3-PGA | -5.4 | RuBisCO |

Enzymatic Catalysis

The transformation of this compound is primarily facilitated by various enzymes:

-

Ribulokinase : Catalyzes the phosphorylation of ribulose to form this compound.

-

Purine Nucleoside Phosphorylases : These enzymes facilitate the breakdown of purine nucleosides to release ribose-1-phosphate .

Table 2: Key Enzymes and Their Functions

| Enzyme Name | Function |

|---|---|

| Ribulokinase | Converts ribulose to this compound |

| Purine Nucleoside Phosphorylases | Catalyzes phosphorolytic cleavage of nucleosides |

| Ribose-5-Phosphate Isomerase | Converts D-ribulose 5-phosphate to this compound |

Comparison with Similar Compounds

Table 1: Key Structural and Metabolic Differences Between D-Ribulose 1-Phosphate and Related Compounds

Metabolic Pathway Efficiency

- Ethylene Glycol Production : this compound-dependent pathways outperform D-xylulose 1-phosphate routes in E. coli, achieving 40 g/L EG with a productivity of 0.58 g/L/h under fed-batch conditions . In contrast, the D-xylulose 1-phosphate pathway yields only 20 g/L EG (0.37 g/L/h) due to competing glycolate synthesis .

- Substrate Flexibility: this compound pathways can utilize multiple pentoses (D-xylose, L-arabinose, L-lyxose), enabling lignocellulose-based bioprocessing . D-Xylulose 1-phosphate pathways are restricted to D-xylose .

Enzymatic Specificity and Regulation

- Phosphorylation Position : this compound (C1) and D-ribulose 5-phosphate (C5) are phosphorylated by distinct kinases (FucK vs. Ydr109c/FGGY), directing them into divergent pathways (EG synthesis vs. pentose phosphate shunt) .

- Inhibitory Analogues: CA1P mimics the transition state of RuBisCO’s carboxylation reaction, binding tightly to its active site to block CO₂ fixation in plants .

Industrial and Biotechnological Relevance

- Biosynthetic Advantages: this compound pathways are favored in E. coli for EG production due to higher titers and compatibility with lignocellulosic feedstocks .

- Chemical Synthesis : Enzymatic methods for related compounds (e.g., α-D-ribose 1-phosphate) highlight scalable production strategies applicable to this compound derivatives .

Q & A

Q. How can D-ribulose 1-phosphate be detected and quantified in metabolic studies?

Methodological Answer:

- Use HPLC-MS/MS after dephosphorylation with hydrogen fluoride (HF) to enhance sensitivity, as demonstrated for sphingosine 1-phosphate (S1P) analysis .

- For pathway-specific detection, combine isotopic labeling (e.g., ¹³C-glucose) with enzymatic assays to track this compound intermediates in methionine salvage or pentose phosphate pathways .

Q. What metabolic pathways involve this compound?

Methodological Answer:

- Methionine salvage pathway : this compound is an intermediate in the conversion of 5′-methylthioadenosine (MTA) to 1-deoxy-D-xylulose 5-phosphate (DXP) via the MTA-isoprenoid shunt .

- Ethylene glycol biosynthesis : Engineered pathways in E. coli and S. cerevisiae utilize this compound as a precursor through xylonate and 2-dehydro-3-deoxy-D-pentonate intermediates .

- Catabolic pathways : In S. meliloti, FucA1 catalyzes aldol cleavage of this compound to glycolaldehyde and dihydroxyacetone phosphate during adonitol/L-arabitol catabolism .

Q. How can researchers confirm the identity of this compound in novel pathways?

Methodological Answer:

- Use NMR spectroscopy to resolve structural isomers (e.g., distinguishing this compound from D-xylulose 1-phosphate) .

- Validate enzymatic activity with gene knockout studies (e.g., disrupting fucA1 in S. meliloti to observe pathway blockage) .

Advanced Research Questions

Q. How can conflicting data on enzyme promiscuity involving this compound be resolved?

Methodological Answer:

- Replicate assays under standardized conditions : For example, RuBisCO from Rhodospirillum rubrum was shown not to catalyze the 2,3-diketo-5-methylthiopentane 1-phosphate (DK-MTP 1-P) enolase reaction, contrary to prior claims. This was confirmed via in vitro enzymatic assays and in vivo complementation studies .

- Use crystallography to compare active-site geometries of promiscuous enzymes (e.g., RuBisCO-like proteins vs. canonical RuBisCO) .

Q. What experimental strategies optimize this compound flux in engineered pathways?

Methodological Answer:

- Employ dynamic flux balance analysis (DFBA) to model carbon partitioning between competing pathways (e.g., ethylene glycol production vs. biomass synthesis) .

- Use CRISPRi/a to fine-tune expression of rate-limiting enzymes (e.g., MTRu 1-P isomerase in the MTA-isoprenoid shunt) .

Q. How do researchers address discrepancies in enzyme kinetics for this compound-processing enzymes?

Methodological Answer:

- Perform steady-state kinetic assays under physiologically relevant conditions (e.g., pH, cofactor concentrations). For example, hydration of DK-MTP 1-P’s 2-carbonyl group nonenzymatically complicates kinetic measurements; use rapid-mix quench-flow systems to capture initial reaction rates .

- Compare isotope effects (e.g., ²H or ¹⁸O labeling) to distinguish catalytic mechanisms (e.g., proton abstraction vs. hydride transfer) .

Q. What methodologies elucidate the role of this compound in cross-pathway regulatory networks?

Methodological Answer:

- Combine multi-omics (transcriptomics, metabolomics) with 13C metabolic flux analysis to map interactions between this compound and central carbon metabolism .

- Use knockdown/knockout models (e.g., APIP/MTNB mutants) to assess compensatory pathway activation in methionine salvage .

Guidelines for Reproducibility

- Experimental documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed protocols in supplementary materials, ensuring all enzyme sources, buffer conditions, and analytical methods are explicitly stated .

- Data validation : Replicate key findings in ≥3 biological replicates and report error margins (e.g., standard deviation for MS/MS quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.